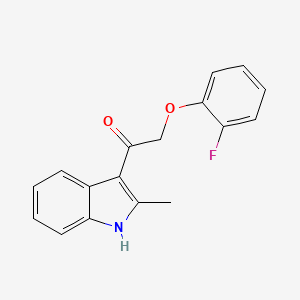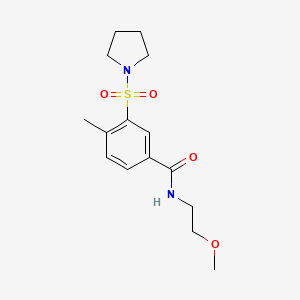
2-(2-fluorophenoxy)-1-(2-methyl-1H-indol-3-yl)ethanone
Overview
Description
2-(2-fluorophenoxy)-1-(2-methyl-1H-indol-3-yl)ethanone, also known as FMI, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. FMI belongs to the family of indole-based compounds, which have been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. In
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-1-(2-methyl-1H-indol-3-yl)ethanone is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound has been found to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. In viral infections, this compound has been found to inhibit viral replication by targeting viral proteases and polymerases.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects in both in vitro and in vivo studies. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis, leading to a decrease in cell viability. This compound has also been shown to inhibit the migration and invasion of cancer cells. In animal models, this compound has been found to inhibit tumor growth and metastasis. In inflammation models, this compound has been found to reduce the production of pro-inflammatory cytokines and alleviate inflammation. In viral infections, this compound has been found to inhibit viral replication and reduce viral load.
Advantages and Limitations for Lab Experiments
2-(2-fluorophenoxy)-1-(2-methyl-1H-indol-3-yl)ethanone has several advantages for use in scientific research. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. This compound has also been found to have low toxicity, making it suitable for use in in vitro and in vivo studies. However, one limitation of this compound is its poor solubility in water, which can make it challenging to use in certain experimental setups.
Future Directions
There are several future directions for the study of 2-(2-fluorophenoxy)-1-(2-methyl-1H-indol-3-yl)ethanone. One area of interest is the development of this compound analogs with improved solubility and potency. Another area of interest is the use of this compound in combination with other anticancer or anti-inflammatory agents to enhance its therapeutic efficacy. Additionally, the use of this compound in preclinical and clinical studies for the treatment of cancer, inflammation, and viral infections is an area of active research. The potential therapeutic applications of this compound make it a promising candidate for further investigation.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound has been found to exhibit anticancer, anti-inflammatory, and antiviral properties. The synthesis of this compound is scalable and cost-effective, making it suitable for use in scientific research. This compound acts through multiple pathways and has several biochemical and physiological effects. Although this compound has limitations, its potential therapeutic applications make it a promising candidate for further investigation.
Scientific Research Applications
2-(2-fluorophenoxy)-1-(2-methyl-1H-indol-3-yl)ethanone has been extensively studied for its potential therapeutic applications in various disease conditions, including cancer, inflammation, and viral infections. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In viral research, this compound has been found to inhibit the replication of certain viruses, including the Zika virus.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-(2-methyl-1H-indol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2/c1-11-17(12-6-2-4-8-14(12)19-11)15(20)10-21-16-9-5-3-7-13(16)18/h2-9,19H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVSVWQOUGUDBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804446 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B4238448.png)
![3-{[5-(4-bromophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]thio}propanenitrile](/img/structure/B4238452.png)
![2-(4-{[(4-bromophenyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide](/img/structure/B4238463.png)
![isopropyl 1,3,7-trimethyl-2,4-dioxo-5-(4-pyridinyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4238469.png)
![1-{[1-(2-naphthylsulfonyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B4238471.png)

![2-{[6-amino-1-(2,3-dimethylphenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4238474.png)
![2-(2,4-dichlorophenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4238481.png)

![N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(4-methoxyphenyl)glycine](/img/structure/B4238489.png)
![N-{[(4-ethoxyphenyl)amino]carbonyl}benzamide](/img/structure/B4238497.png)


![4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)butanamide](/img/structure/B4238508.png)
